Cas no 313368-51-3 (N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide)

N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide is a specialized organic compound featuring a benzamide core substituted with a benzoyl group and two nitro functionalities. Its molecular structure, incorporating both electron-withdrawing (nitro) and electron-donating (methyl) groups, lends it unique reactivity, making it valuable in synthetic chemistry applications, particularly in the development of intermediates for pharmaceuticals or agrochemicals. The presence of dinitro substituents enhances its potential as a precursor for further functionalization, while the benzoyl group contributes to stability. This compound is suited for research involving amide coupling reactions or studies on nitroaromatic derivatives, offering precise control in complex synthetic pathways. Handling requires adherence to safety protocols due to its nitro groups.
N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide structure
313368-51-3 structure
Product Name:N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide
CAS No:313368-51-3
MF:C21H15N3O6
MW:405.360305070877
CID:6019889
PubChem ID:3879196
Update Time:2025-05-20

N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide
    • Benzamide, N-(2-benzoyl-4-methylphenyl)-3,5-dinitro-
    • Oprea1_069975
    • 313368-51-3
    • AKOS024574093
    • F0015-0174
    • Inchi: 1S/C21H15N3O6/c1-13-7-8-19(18(9-13)20(25)14-5-3-2-4-6-14)22-21(26)15-10-16(23(27)28)12-17(11-15)24(29)30/h2-12H,1H3,(H,22,26)
    • InChI Key: YKNYHNQLGMEWIJ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C)C=C1C(=O)C1=CC=CC=C1)(=O)C1=CC([N+]([O-])=O)=CC([N+]([O-])=O)=C1

Computed Properties

  • Exact Mass: 405.09608521g/mol
  • Monoisotopic Mass: 405.09608521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 645
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 138Ų

Experimental Properties

  • Density: 1.415±0.06 g/cm3(Predicted)
  • Boiling Point: 552.7±50.0 °C(Predicted)
  • pka: 11.17±0.70(Predicted)

N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide Pricemore >>

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Additional information on N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide

N-(2-Benzoyl-4-Methylphenyl)-3,5-Dinitrobenzamide: A Comprehensive Overview

The compound with CAS No 313368-51-3, commonly referred to as N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its complex structure, which includes a benzamide backbone substituted with a benzoyl group and two nitro groups. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it a subject of interest for both academic and industrial research.

Recent studies have highlighted the potential of N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide in the development of novel drug delivery systems. Researchers have explored its ability to act as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and bioavailability. This property is particularly promising for drugs that are otherwise poorly soluble in aqueous solutions, which is a common challenge in pharmaceutical development.

In addition to its pharmaceutical applications, this compound has also been investigated for its role in polymer chemistry. The nitro groups present in the molecule are known to enhance the thermal stability and mechanical properties of polymers. Recent experiments have demonstrated that incorporating N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide into polymer matrices can significantly improve their resistance to high temperatures and mechanical stress. This makes it a valuable additive for high-performance materials used in aerospace and automotive industries.

The synthesis of CAS No 313368-51-3 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the benzoyl derivative followed by nucleophilic substitution to introduce the nitro groups. Recent advancements in catalytic systems have enabled researchers to optimize the reaction conditions, leading to higher yields and improved purity of the final product.

From an environmental perspective, the compound's stability and biodegradability have been extensively studied. Research indicates that under specific environmental conditions, such as high pH levels or prolonged exposure to sunlight, the compound undergoes slow degradation. However, further studies are required to fully understand its long-term impact on ecosystems and develop strategies for safe disposal.

In conclusion, N-(2-benzoyl-4-methylphenyl)-3,5-dinitrobenzamide (CAS No 313368-51-3) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug delivery, polymer science, and material engineering. As ongoing research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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